Methyl 2-bromo-2-(3,5-difluorophenyl)acetate Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 557798-60-4
VCID: VC4278010
InChI: InChI=1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8H,1H3
SMILES: COC(=O)C(C1=CC(=CC(=C1)F)F)Br
Molecular Formula: C9H7BrF2O2
Molecular Weight: 265.054

Methyl 2-bromo-2-(3,5-difluorophenyl)acetate

CAS No.: 557798-60-4

Cat. No.: VC4278010

Molecular Formula: C9H7BrF2O2

Molecular Weight: 265.054

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-2-(3,5-difluorophenyl)acetate - 557798-60-4

Specification

CAS No. 557798-60-4
Molecular Formula C9H7BrF2O2
Molecular Weight 265.054
IUPAC Name methyl 2-bromo-2-(3,5-difluorophenyl)acetate
Standard InChI InChI=1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8H,1H3
Standard InChI Key NJNOIMBODCNIGL-UHFFFAOYSA-N
SMILES COC(=O)C(C1=CC(=CC(=C1)F)F)Br

Introduction

Structural Identification and Molecular Properties

Molecular Architecture

The compound’s molecular formula, C₉H₇BrF₂O₂, corresponds to a methyl ester functional group (-COOCH₃) attached to a brominated carbon adjacent to a 3,5-difluorophenyl ring. Key structural identifiers include:

PropertyValueSource
Molecular Weight265.05 g/mol
SMILESCOC(=O)C(C1=CC(=CC(=C1)F)F)Br
InChIInChI=1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8H,1H3
Predicted CCS (Ų)[M+H]+: 150.9; [M+Na]+: 152.7

The 3,5-difluoro substitution pattern imposes significant electronic effects, enhancing the electrophilicity of the adjacent bromine atom. This configuration contrasts with isomers such as the 3,4-difluoro variant (CAS 557798-56-8), where steric interactions between adjacent fluorine atoms alter reactivity.

Synthetic Methodologies

Bromination of Phenylacetic Acid Derivatives

The synthesis of methyl 2-bromo-2-(3,5-difluorophenyl)acetate typically involves radical bromination of a preformed methyl 2-(3,5-difluorophenyl)acetate precursor. A representative protocol, adapted from methods for analogous compounds, includes:

  • Substrate Preparation: Methyl 2-(3,5-difluorophenyl)acetate is dissolved in dichloromethane under inert atmosphere.

  • Bromination: N-Bromosuccinimide (NBS, 1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) are added sequentially.

  • Reaction Conditions: Stirring at 25°C for 12–24 hours, followed by quenching with aqueous Na₂S₂O₃.

  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate) yields the product in ~65–75% purity.

Critical Parameters:

  • Solvent Polarity: Non-polar solvents favor radical chain propagation.

  • Temperature: Exceeding 30°C risks diastereomerization due to the labile benzylic bromine.

Physicochemical Characteristics

Collision Cross-Section (CCS) Predictions

Ion mobility spectrometry predictions for adducts reveal insights into conformational flexibility:

Adductm/zCCS (Ų)
[M+H]+264.96703150.9
[M+Na]+286.94897152.7
[M-H]-262.95247148.3

These values suggest a compact structure, with sodium adducts exhibiting slight elongation due to cation-π interactions with the aromatic ring .

Solubility and Stability

  • Solubility: Limited data exists, but analogous bromoacetates show moderate solubility in dichloromethane (25 mg/mL) and acetone (18 mg/mL) .

  • Stability: The benzylic bromine is prone to nucleophilic displacement (SN2), necessitating storage at –20°C under argon.

Comparative Analysis with Halogenated Acetates

CompoundSubstituentsKey Difference
Methyl 2-bromo-2-(3,4-difluorophenyl)acetate3,4-F₂Enhanced steric hindrance
Methyl 2-(4-bromo-2,5-difluorophenyl)acetate2,5-F₂, 4-BrAltered electronic density at para-Br
Methyl 2-bromo-3,5-difluorophenylacetateBromine at metaDistinct regiochemical reactivity

The 3,5-difluoro isomer uniquely balances electronic withdrawal (via fluorine) and leaving-group ability (bromine), making it superior in cross-coupling applications compared to para-substituted analogs .

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